

Application Note: 6-Chloro-indan-1-carboxylic Acid as a Drug Scaffold

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Compound of Interest

Compound Name: 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.: 52651-15-7

Cat. No.: B1313486

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Executive Summary

The 6-chloro-indan-1-carboxylic acid scaffold represents a rigidified analogue of 3-chlorophenylacetic acid. By locking the ethyl side chain into a bicyclic system, this scaffold reduces the entropic penalty of binding, often leading to increased affinity for targets such as COX enzymes, GPR40 (FFAR1), and CRTH2. This guide outlines the chemical rationale, synthesis protocols, and design strategies for deploying this scaffold in drug discovery campaigns.

Chemical Profile & Pharmacophore Logic

The "Conformational Lock" Effect

Many bioactive ligands contain a flexible phenylacetic acid moiety. The rotation of the methylene linker often results in a high entropic cost upon protein binding. The indane scaffold "locks" this rotation, presenting the carboxylic acid in a defined vector relative to the aromatic ring.

- Parent Pharmacophore: 3-Chlorophenylacetic acid (Flexible).
- Scaffold: 6-Chloro-indan-1-carboxylic acid (Rigid).
- Benefit: Improved

due to reduced

Physicochemical Properties (Computed)

Property	Value	Note
Formula	C	
	H	
	ClO	
MW	196.63 Da	Fragment-like, ideal for FBDD
cLogP	~2.4	Good lipophilicity for membrane permeability
pKa (COOH)	~4.2 - 4.5	Standard carboxylic acid acidity
H-Bond Donors	1	Carboxylic acid OH
H-Bond Acceptors	2	Carboxylic acid oxygens
Rotatable Bonds	1	C1-COOH bond only

Experimental Protocol: Scaffold Synthesis

Note: This protocol synthesizes the scaffold from commercially available precursors, ensuring a reliable supply for derivatization.

Retrosynthetic Strategy

The most robust route involves the cyclization of a propionic acid precursor to form the indanone, followed by reduction and carboxylation.

Pathway: 4-Chlorobenzaldehyde

4-Chlorocinnamic acid

3-(4-Chlorophenyl)propanoic acid

6-Chloro-1-indanone

6-Chloroindene

6-Chloro-indan-1-carboxylic acid.

Step-by-Step Methodology

Step 1: Formation of 6-Chloro-1-indanone

- Reagents: 3-(4-chlorophenyl)propanoic acid (1.0 eq), Thionyl chloride (1.5 eq), Aluminum chloride (AlCl₃) (1.2 eq), DCM.
- Protocol:
 - Dissolve 3-(4-chlorophenyl)propanoic acid in dry DCM.
 - Add thionyl chloride dropwise and reflux for 2 hours to form the acid chloride.
 - Cool to 0°C. Add AlCl₃ portion-wise. Caution: Exothermic.
 - Stir at RT for 4 hours. The cyclization occurs ortho to the alkyl chain. Since the Cl is para to the chain, the product is 6-chloro-1-indanone (not 5-chloro).
 - Quench with ice water, extract with DCM, and recrystallize from hexane/EtOAc.

Step 2: Conversion to 6-Chloroindene

- Reagents: NaBH₄

, Methanol; then p-TsOH, Toluene.

- Protocol:
 - Reduce ketone: Treat 6-chloro-1-indanone with NaBH₄ (1.1 eq) in MeOH at 0°C for 1 hour. Quench and isolate 6-chloro-1-indanol.
 - Dehydration: Reflux the alcohol in toluene with catalytic p-TsOH using a Dean-Stark trap to remove water.
 - Isolate 6-chloroindene (an oil).

Step 3: Carboxylation (The Critical Step)

- Reagents: n-Butyllithium (n-BuLi, 1.1 eq), Dry CO

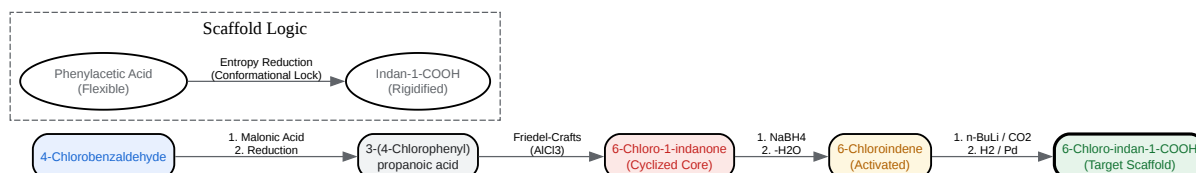
gas, THF, Pd/C, H

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- Protocol:
 - Lithiation: Dissolve 6-chloroindene in anhydrous THF under N₂. Cool to -78°C.
 - Add n-BuLi dropwise. The C1 proton of indene is acidic (pK_a ~20), forming the indenyl lithium species. Stir for 30 mins.
 - Carboxylation: Bubble dry CO gas into the solution at -78°C. The solution will decolorize. Warm to RT.
 - Quench with 1N HCl. Extract with EtOAc to obtain 6-chloro-1H-indene-1-carboxylic acid. [\[1\]](#)
 - Hydrogenation: Dissolve the indenyl acid in MeOH. Add 5% Pd/C (catalytic). Hydrogenate at 1 atm (balloon) for 2 hours. Note: Monitor closely to avoid de-chlorination.
 - Filter and concentrate to yield 6-chloro-indan-1-carboxylic acid.

Synthesis & Logic Visualization

The following diagram illustrates the synthesis logic and the structural relationship between the flexible precursor and the rigid scaffold.



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Caption: Synthetic pathway transforming a flexible precursor into the rigid 6-chloro-indan-1-carboxylic acid scaffold.

Applications in Drug Design[1][2]

Case Study: Anti-Inflammatory Agents (COX Inhibition)

The structural analog Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid) demonstrates the power of this scaffold.

- Mechanism: The carboxylic acid binds the Arg120 residue in the COX channel. The 6-chloro group fills a hydrophobic pocket, while the indane ring restricts the "wobble" of the phenyl ring, increasing residence time compared to flexible analogs.
- Design Tip: Use the 6-position chlorine as a handle for halogen bonding or hydrophobic interactions. The 5-position is available for bulky lipophilic groups (e.g., cyclohexyl, isobutyl) to mimic the "tail" of arachidonic acid.

Emerging Target: GPR40 (FFAR1) Agonists

GPR40 agonists for Type 2 Diabetes often feature a phenylpropanoic acid head group (e.g., Fasiglifam).

- Application: Replacing the phenylpropanoic acid head with indan-1-carboxylic acid restricts the conformation of the acidic tail.
- SAR Insight: The (S)-enantiomer of indan-1-carboxylic acids often shows superior binding to GPR40 due to the specific stereochemical requirement of the receptor's vestibule.

SAR Data Summary (Representative)

Modification	Effect on Activity (General)	Target Relevance
COOH Bioisostere	Tetrazole / Thiazolidinedione	Increases metabolic stability; retains acidity.
6-Cl 6-H	Loss of potency (2-5x)	Cl provides essential lipophilic contact.
6-Cl 6-CF	Increased potency	Enhanced lipophilicity and metabolic stability.
C1-Methylation	Creates quaternary center	Prevents racemization; locks conformation further.

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